

Spectroscopic Validation of (5-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (5-(Trifluoromethyl)pyridin-2-yl)methanol

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic validation of the structure of **(5-(Trifluoromethyl)pyridin-2-yl)methanol**, a key building block in pharmaceutical and agrochemical research. Experimental data from Proton Nuclear Magnetic Resonance (^1H NMR) and Mass Spectrometry (MS) are presented and compared with a structurally related compound to support its chemical identity.

Spectroscopic Data Comparison

The structural integrity of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** was confirmed through ^1H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Due to the unavailability of a complete experimental dataset for the target compound in publicly accessible literature, a direct comparison is made with the known spectroscopic data of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, a molecule sharing key structural motifs.

Spectroscopic Data	(5-(Trifluoromethyl)pyridin-2-yl)methanol	1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol
¹ H NMR (Chemical Shift δ in ppm)		
Pyridine-H (ortho to N)	8.82 (s, 1H)	8.47 (dd, J = 4.7, 2.0 Hz, 1H)
Pyridine-H (meta to N)	7.90-7.92 (m, 1H)	8.10 (d, J = 8.3 Hz, 1H)
Pyridine-H (para to N)	7.40-7.42 (m, 1H)	7.56 (dd, J = 7.8, 4.7 Hz, 1H)
CH ₂ OH / CHOH	4.82-4.83 (m, 2H)	5.45 (dd, J = 6.9, 4.2 Hz, 1H)
OH	3.44-3.46 (m, 1H)	Not explicitly reported
¹³ C NMR (Chemical Shift δ in ppm)	Data not available	150.50, 149.17, 138.99, 130.30, 123.69, 128.80–120.35 (q, J = 283.4 Hz), 67.19 (q, J = 31.4 Hz)
Mass Spectrometry (m/z)	178 ([M+H] ⁺)	212.0051 ([M+H] ⁺)

Analysis and Interpretation

The ¹H NMR spectrum of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** in CDCl₃ displays characteristic signals for the pyridine ring protons and the methanol moiety. The singlet at 8.82 ppm is assigned to the proton at the 6-position, deshielded by the adjacent nitrogen atom. The multiplets at 7.90-7.92 ppm and 7.40-7.42 ppm correspond to the protons at the 4- and 3-positions of the pyridine ring, respectively. The methylene protons of the methanol group appear as a multiplet at 4.82-4.83 ppm, and the hydroxyl proton is observed as a multiplet at 3.44-3.46 ppm.

For comparison, the ¹H NMR spectrum of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol in DMSO-d₆ also shows distinct signals for the pyridine protons, though with different splitting patterns and chemical shifts due to the different substitution pattern and solvent.^[1]

The ESI-MS data for **(5-(Trifluoromethyl)pyridin-2-yl)methanol** shows a clear protonated molecular ion peak [M+H]⁺ at m/z 178, which is consistent with its molecular weight of 177.12 g/mol.^{[2][3][4]} This provides strong evidence for the assigned molecular formula of C₇H₆F₃NO.

The comparative compound, 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, with a molecular formula of $C_7H_6ClF_3NO$, shows a corresponding $[M+H]^+$ peak at m/z 212.0051, further validating the mass spectrometry results.^[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring 1H and ^{13}C NMR spectra of small organic molecules is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is typically a 300 or 400 MHz instrument. The experiment is set up to acquire a standard one-dimensional proton spectrum.
- Acquisition Parameters for 1H NMR:
 - A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A relaxation delay of 1-2 seconds is used between scans.
- Acquisition Parameters for ^{13}C NMR:
 - A proton-decoupled experiment is performed to simplify the spectrum to single peaks for each unique carbon.
 - A larger number of scans (typically 128 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[5][6]

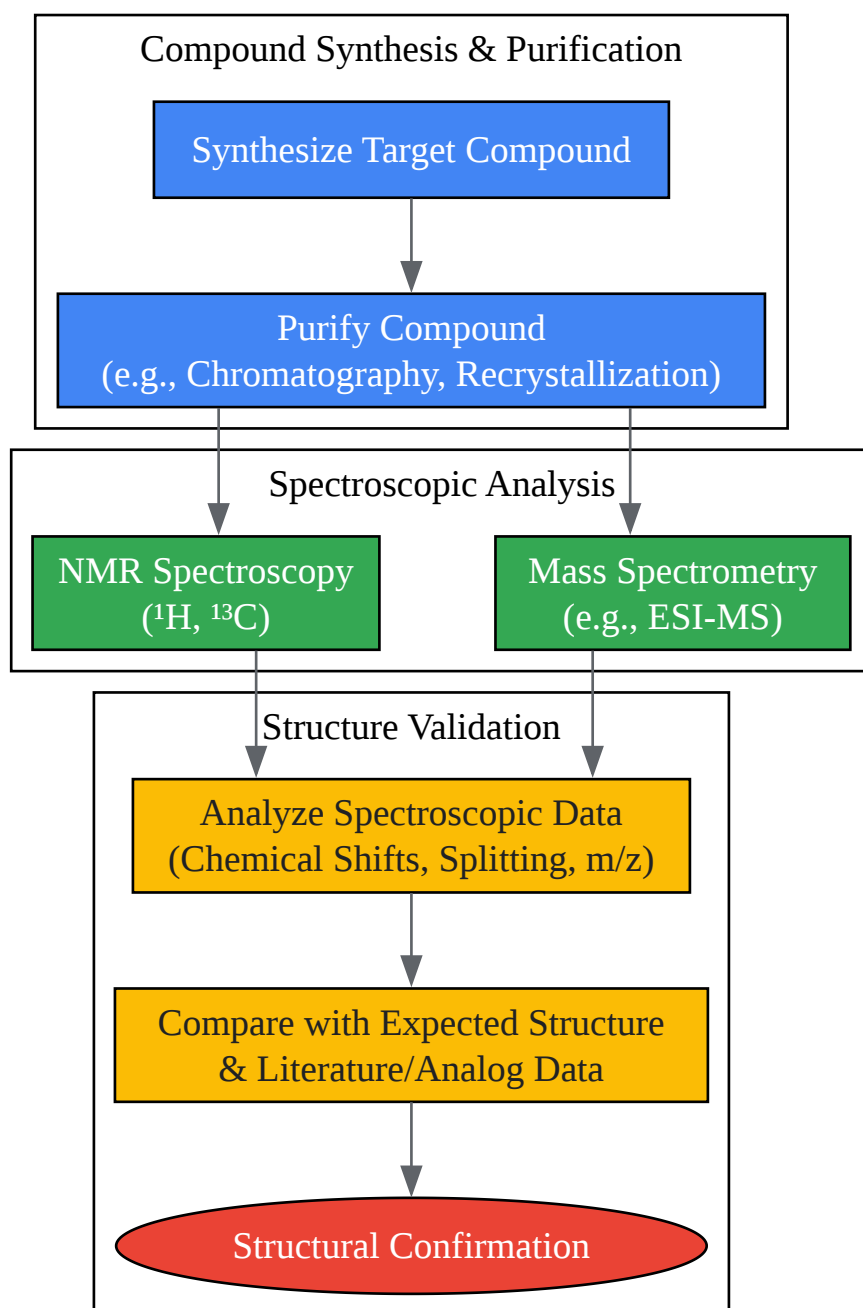
Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for obtaining ESI-MS data for small molecules is as follows:

- **Sample Preparation:** Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[7][8] The solution should be free of non-volatile salts and buffers.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- **Ionization:** The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.
- **Desolvation:** The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent. This process increases the charge density on the droplets.
- **Ion Formation and Mass Analysis:** As the solvent evaporates, the analyte molecules are released as gas-phase ions (typically protonated, $[M+H]^+$, in positive ion mode). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[9][10][11][12]

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

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